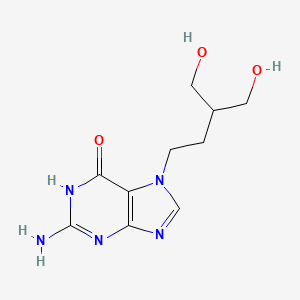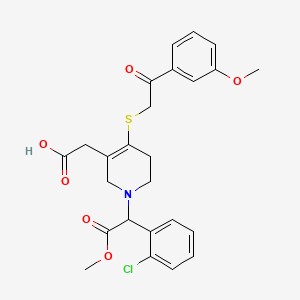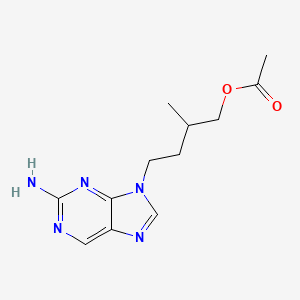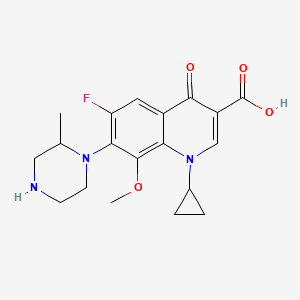
脱氢克林霉素
描述
Dehydro Clindamycin is a derivative of Clindamycin, a medication used for the treatment of numerous infections . It is a semi-synthetic lincosamide antibiotic .
Synthesis Analysis
The synthesis of Clindamycin involves several steps. The process starts with lincomycin hydrochloride as a basic raw material and uses low-C halogenated hydrocarbon as a solvent to finish the chlorination reaction. This is followed by a hydrolysis reaction of sodium hydroxide in an aqueous phase. Finally, in a solvent system of acetone, a salt-forming reaction is performed on the clindamycin free alkali obtained in the previous step and hydrochloric acid. The reaction product is then crystallized to obtain clindamycin hydrochloride .Molecular Structure Analysis
Dehydro Clindamycin has a molecular formula of C18H31ClN2O5S . Its structure includes a pyrrole ring, a chlorinated propyl group, and a sugar moiety with a sulfur atom .科学研究应用
- Background : Dehydro Clindamycin is a lincosamide antibiotic approved for systemic treatment of staphylococcal, streptococcal, and gram-positive anaerobic bacterial infections .
Antimicrobial Therapy
Novel Derivatives and Resistance Combat
作用机制
Target of Action
Dehydro Clindamycin primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
Dehydro Clindamycin disrupts bacterial protein synthesis by binding to the 23S RNA of the 50S ribosomal subunit . This binding impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to Dehydro Clindamycin’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle . By acting as a structural analog of these tRNA molecules, Dehydro Clindamycin impairs peptide chain initiation and may stimulate dissociation of peptidyl-tRNA from bacterial ribosomes .
Biochemical Pathways
Dehydro Clindamycin disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth . By inhibiting protein synthesis, it disrupts the normal functioning of the bacterial cell, leading to its eventual death .
Pharmacokinetics
The pharmacokinetics of Dehydro Clindamycin involves its absorption, distribution, metabolism, and excretion (ADME). Approximately 90% of an oral dose of Clindamycin hydrochloride capsules is rapidly absorbed from the gastrointestinal tract, with peak serum concentrations attained within 45 minutes . The compound’s ADME properties significantly impact its bioavailability .
Result of Action
The primary result of Dehydro Clindamycin’s action is the inhibition of bacterial growth and multiplication . It is effective in treating serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . By disrupting bacterial protein synthesis, Dehydro Clindamycin causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Action Environment
The action, efficacy, and stability of Dehydro Clindamycin can be influenced by various environmental factors. For instance, the discharge of pharmaceuticals and specific chemicals into the environment, especially at manufacturing sites, can accelerate antibiotic resistance . This is particularly relevant for antibiotics like Dehydro Clindamycin, which are produced on a large scale globally . Therefore, sustainable practices in the production and disposal of such antibiotics are crucial to prevent environmental contamination and the consequent spread of antibiotic resistance .
安全和危害
未来方向
The future directions of Dehydro Clindamycin research could involve exploring the potential of clindamycin derivatives with broad-spectrum antibacterial properties. The main goal would be to identify new antibacterial targets to lay the foundation for developing novel antimicrobial agents . Another direction could be the development of controlled drug delivery systems .
属性
IUPAC Name |
N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propyl-2,5-dihydropyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h7,9,11-16,18,22-24H,5-6,8H2,1-4H3,(H,20,25)/t9?,11?,12?,13-,14-,15?,16?,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQIGGGBJDZABU-VNCRYVLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747442 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propyl-2,5-dihydro-1H-pyrrole-2-carbonyl)amino]-1-thio-beta-L-threo-octopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Clindamycin | |
CAS RN |
909032-77-5 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(1-methyl-4-propyl-2,5-dihydro-1H-pyrrole-2-carbonyl)amino]-1-thio-beta-L-threo-octopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Dehydro Clindamycin and why is it relevant?
A1: Dehydro Clindamycin is an impurity identified in the raw material of Clindamycin Phosphate (CP) []. This means its presence could potentially impact the efficacy and safety of the final drug product.
Q2: How was Dehydro Clindamycin isolated and characterized?
A2: Researchers used a combination of techniques to isolate and characterize Dehydro Clindamycin. First, they employed Liquid Chromatography-Mass Spectrometry (LC-MS) to pinpoint the molecular weights of various impurities within the raw CP material. Then, they successfully isolated Dehydro Clindamycin using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) []. Finally, they confirmed its structure through High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [].
Q3: What is the significance of identifying Dehydro Clindamycin in Clindamycin Phosphate?
A3: This discovery is significant for several reasons. Firstly, it highlights the importance of monitoring and controlling impurities during drug manufacturing to ensure drug safety and efficacy. Secondly, this finding allows for updates to official documentation like pharmacopoeias to include Dehydro Clindamycin as a known impurity. This helps establish better quality control standards for Clindamycin Phosphate production [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)



![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)


